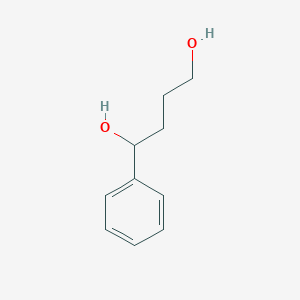

1-Phenylbutane-1,4-diol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenylbutane-1,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6,10-12H,4,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKWLUBCSBVYYTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701313550 | |

| Record name | 1-Phenyl-1,4-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4850-50-4 | |

| Record name | 1-Phenyl-1,4-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4850-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC98557 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenyl-1,4-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-phenylbutane-1,4-diol

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential biological relevance of 1-phenylbutane-1,4-diol. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Compound Structure and Properties

This compound is a chemical compound with the molecular formula C₁₀H₁₄O₂. It is a diol, meaning it contains two hydroxyl (-OH) groups, attached to a butane (B89635) chain with a phenyl substituent.

Structure:

Caption: A flowchart illustrating the proposed synthetic workflow for this compound via asymmetric hydrogenation.

Spectroscopic Data

Detailed, experimentally verified spectroscopic data for this compound is not readily available in the reviewed literature. However, predicted NMR data is often available in chemical databases. [1]For reference, the experimental ¹H and ¹³C NMR data for a closely related analog, (1S,4S)-1,4-diphenylbutane-1,4-diol, are presented below. [2] ¹H and ¹³C NMR Data for (1S,4S)-1,4-diphenylbutane-1,4-diol

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |

| δ (ppm) | δ (ppm) |

| 7.40 – 7.23 (m, 10H) | 144.64 |

| 4.85 – 4.52 (m, 2H) | 128.47 |

| 2.87 (s, 2H) | 127.53 |

| 1.98 – 1.76 (m, 4H) | 125.84 |

| 74.61 | |

| 35.92 |

General Characterization Workflow

A typical workflow for the characterization of a synthesized diol, such as this compound, would involve a series of analytical techniques to confirm its structure and purity.

Diagram of a General Characterization Workflow

Caption: A flowchart outlining the typical steps for the purification and structural characterization of a synthesized diol.

Biological Activity and Signaling Pathways

There is currently a lack of specific studies in the public domain detailing the biological activities, pharmacological effects, or signaling pathways directly modulated by this compound. However, insights can be drawn from its structural analog, 1,4-butanediol (B3395766).

1,4-butanediol is known to be a metabolic precursor to gamma-hydroxybutyric acid (GHB), a neurotransmitter and psychoactive drug. [3][4]The conversion of 1,4-butanediol to GHB is a two-step enzymatic process involving alcohol dehydrogenase and aldehyde dehydrogenase. [3] Hypothetical Metabolic Pathway

Given its structure, it is plausible that this compound could undergo a similar metabolic transformation in vivo. The presence of the phenyl group may influence the rate and extent of this metabolism, as well as the pharmacological properties of any resulting metabolites. This proposed pathway is hypothetical and requires experimental validation.

Diagram of Hypothetical Metabolic Pathway

Caption: A proposed metabolic pathway for this compound, based on the known metabolism of 1,4-butanediol.

Conclusion

This compound is a compound with well-defined physicochemical properties. While specific experimental data on its synthesis, spectroscopy, and biological activity are limited in the available literature, plausible pathways and characteristics can be inferred from closely related analogs. This guide provides a foundational understanding of this compound and highlights areas where further research is needed to fully elucidate its chemical and biological profile. For drug development professionals, this compound and its potential derivatives may warrant further investigation, particularly concerning its metabolic fate and potential pharmacological effects.

References

A Technical Guide to the Synthesis of 1-Phenylbutane-1,4-diol from γ-Butyrolactone

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the synthesis of 1-phenylbutane-1,4-diol, a valuable building block in medicinal chemistry and materials science, starting from γ-butyrolactone. The direct reaction of γ-butyrolactone with a phenyl Grignard reagent typically yields 1,1-diphenylbutane-1,4-diol (B85740) due to the high reactivity of the intermediate ketone.[1][2] Therefore, this guide details a controlled, two-step synthetic strategy. The first step involves a carefully managed Grignard reaction at low temperatures to isolate the key intermediate, 4-hydroxy-1-phenylbutan-1-one. The second step focuses on the selective reduction of this intermediate to the target diol. Detailed experimental protocols, quantitative data, and process visualizations are provided to aid in practical application.

Synthetic Strategy and Mechanism

The synthesis of this compound from γ-butyrolactone is achieved through a two-step process:

-

Controlled Nucleophilic Acyl Substitution: One equivalent of a phenyl Grignard reagent (phenylmagnesium bromide) is added to γ-butyrolactone at a low temperature (-78 °C). This controlled addition opens the lactone ring to form a ketone intermediate, 4-hydroxy-1-phenylbutan-1-one.[3] Using a precise 1:1 stoichiometry and low temperature is critical to prevent a second addition of the Grignard reagent.[3]

-

Chemoselective Reduction: The intermediate γ-hydroxyketone is then treated with a mild reducing agent, such as sodium borohydride (B1222165) (NaBH₄), to selectively reduce the ketone functional group to a secondary alcohol, yielding the final product, this compound.[4][5]

The overall reaction mechanism is depicted below.

References

- 1. Grignard Reaction [organic-chemistry.org]

- 2. homework.study.com [homework.study.com]

- 3. benchchem.com [benchchem.com]

- 4. Stereoselective Enzymatic Reduction of 1,4-Diaryl-1,4-Diones to the Corresponding Diols Employing Alcohol Dehydrogenases [mdpi.com]

- 5. Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 1-phenylbutane-1,4-diol (CAS: 4850-50-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-phenylbutane-1,4-diol, a molecule of interest in chemical synthesis and potential pharmacological research. This document outlines its physicochemical properties, plausible synthetic routes, analytical methodologies, and explores its potential biological significance based on related compounds.

Core Chemical and Physical Properties

This compound is a diol compound featuring a phenyl substituent. Its core properties are summarized in the table below, compiled from various chemical data sources.

| Property | Value |

| CAS Number | 4850-50-4 |

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol |

| Melting Point | 65-66 °C |

| Boiling Point | 316.1 °C at 760 mmHg |

| Density | 1.1 g/cm³ |

| Refractive Index | 1.55 |

| Flash Point | 153.9 °C |

| Topological Polar Surface Area | 40.5 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

Synthesis and Experimental Protocols

A plausible and commonly employed method for the synthesis of this compound involves the reduction of a suitable precursor, 4-hydroxy-1-phenyl-1-butanone (also known as 4-hydroxybutyrophenone).

Proposed Synthesis Pathway: Reduction of 4-hydroxy-1-phenyl-1-butanone

The synthesis of this compound can be achieved through the reduction of the ketone functionality in 4-hydroxy-1-phenyl-1-butanone. A standard laboratory procedure would utilize a reducing agent such as sodium borohydride (B1222165).

Caption: Proposed synthesis of this compound.

Experimental Protocol: General Procedure for Reduction

-

Dissolution: Dissolve 4-hydroxy-1-phenyl-1-butanone in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to the ketone is typically between 1:1 and 1.5:1.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of a dilute acid, such as 1M HCl, until the effervescence ceases.

-

Extraction: Extract the product from the aqueous layer using an organic solvent like ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire the spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Analysis: The resulting spectra would be analyzed for chemical shifts, integration, and coupling patterns to confirm the molecular structure. A document from a practical course mentions the availability of NMR data for this compound, suggesting its characterization is standard.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity of this compound. Based on methods for similar aromatic diols, a general protocol can be outlined.

-

Column: A C18 stationary phase is commonly used for the separation of moderately polar compounds.

-

Mobile Phase: A gradient or isocratic elution with a mixture of water and an organic solvent like acetonitrile (B52724) or methanol would be effective. The addition of a small amount of acid (e.g., formic acid or phosphoric acid) can improve peak shape.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm) would be appropriate.

-

Method Development: The development of a specific HPLC method would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve good resolution and peak symmetry.

Potential Biological Activity and Signaling Pathways

Direct pharmacological studies on this compound are not extensively reported in the public domain. However, the biological activity of the parent compound, 1,4-butanediol (B3395766), and other substituted butanediols can provide insights into its potential pharmacological profile.

1,4-butanediol is a known prodrug of gamma-hydroxybutyrate (GHB), a neurotransmitter and central nervous system depressant. The metabolism of 1,4-butanediol to GHB is a key determinant of its pharmacological effects.

Metabolic Pathway of 1,4-Butanediol

Caption: Metabolic conversion of 1,4-butanediol to GHB.

The presence of a phenyl group at the 1-position in this compound would likely influence its metabolism and pharmacological activity compared to the unsubstituted 1,4-butanediol. The steric hindrance and electronic effects of the phenyl group could alter its affinity for metabolizing enzymes and target receptors.

Potential Neurological Effects and Signaling Pathways

Studies on 1,4-butanediol have shown that it can induce learning and memory impairment. This has been linked to its effects on the ERK1/2-CREB-BDNF signaling pathway in neuronal cells. This pathway is crucial for synaptic plasticity and cognitive function. It is plausible that this compound, if it crosses the blood-brain barrier, could also modulate this or other neuronal signaling pathways.

Additionally, high doses of 1,4-butanediol have been shown to induce oxidative stress in the brain. The potential for this compound to have similar or distinct effects on neuronal health and function warrants further investigation.

Experimental Workflow for Biological Evaluation

A general workflow for the initial biological screening of this compound would involve a series of in vitro and in vivo assays.

Caption: General workflow for biological evaluation.

This workflow would enable a systematic investigation of the compound's potential neuropharmacological effects, starting with basic toxicity and mechanism of action studies in cell culture, followed by more complex behavioral and neurochemical analyses in animal models.

Conclusion

This compound is a well-defined chemical entity with established physicochemical properties. While detailed experimental protocols for its synthesis and analysis are not extensively published, they can be inferred from standard organic chemistry and analytical practices. The biological activity of this compound remains largely unexplored, but the known pharmacology of its parent compound, 1,4-butanediol, suggests potential for central nervous system effects. Further research is needed to elucidate the specific metabolic fate and pharmacological profile of this compound, which may hold interest for drug development professionals exploring novel neuroactive compounds.

An In-depth Technical Guide to 1-phenylbutane-1,4-diol (C₁₀H₁₄O₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical protocols for 1-phenylbutane-1,4-diol. It also addresses the current state of knowledge regarding its biological activity, drawing comparisons to its parent compound, 1,4-butanediol (B3395766).

Chemical and Physical Properties

This compound is a diol derivative of butane (B89635) with a phenyl substituent at the first position.[1][2] Its chemical structure and properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O₂ | [1][2] |

| Molecular Weight | 166.22 g/mol | [1][2] |

| CAS Number | 4850-50-4 | [1][2] |

| Melting Point | 65-66 °C | [2] |

| Boiling Point | 316.1 °C at 760 mmHg | [2] |

| Density | 1.1 g/cm³ | [2] |

| Flash Point | 153.9 °C | [2] |

| Refractive Index | 1.55 | [2] |

| Topological Polar Surface Area | 40.5 Ų | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 4 | [3] |

Synthesis and Reactions

While specific, detailed industrial synthesis routes for this compound are not extensively published, a plausible and commonly employed laboratory-scale synthesis involves the reaction of a phenyl organometallic reagent with a suitable four-carbon electrophile. One such approach is the Grignard reaction.

Illustrative Synthesis Protocol: Grignard Reaction

This protocol is based on the general principles of Grignard reactions with lactones, a common method for synthesizing diols.

Objective: To synthesize this compound from γ-butyrolactone and a phenyl Grignard reagent.

Materials:

-

γ-butyrolactone

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (for initiation)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

2 N Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate (B1210297)

Procedure:

-

Preparation of Phenylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine.

-

Add a solution of bromobenzene in anhydrous diethyl ether or THF dropwise from the dropping funnel. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy and starts to reflux.

-

Continue the addition of the bromobenzene solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with γ-butyrolactone:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Add a solution of γ-butyrolactone in anhydrous diethyl ether or THF dropwise to the stirred Grignard reagent. An excess of the Grignard reagent is typically used.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Acidify the mixture with 2 N HCl to dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.

-

Illustrative workflow for the synthesis of this compound.

Biological Activity and Toxicology

There is a significant lack of published research on the specific biological activities, pharmacology, and toxicology of this compound. However, the biological effects of its parent compound, 1,4-butanediol (1,4-BD), are well-documented.

1,4-butanediol is a known prodrug of gamma-hydroxybutyric acid (GHB), a psychoactive substance and a central nervous system depressant.[4][5] The metabolic conversion of 1,4-BD to GHB is rapid and occurs via the enzymes alcohol dehydrogenase and aldehyde dehydrogenase.[4]

Hypothesized Metabolism: It is plausible that this compound also undergoes metabolism in a similar manner, potentially being converted to gamma-hydroxy-gamma-phenylbutyric acid. The presence of the phenyl group may influence the rate of metabolism and the pharmacological profile of the resulting metabolite compared to GHB.

Potential Pharmacological Effects: Given its structural similarity to 1,4-BD, this compound may exhibit central nervous system effects. However, without experimental data, this remains speculative. The toxicology of 1,4-butanediol is characterized by dose-dependent CNS depression, and fatal intoxications have been reported.[6][7]

Future Research Directions: The lack of data on this compound highlights an area for future research. Key investigations would include:

-

In vitro and in vivo metabolism studies to identify its metabolic fate.

-

Pharmacological screening to determine its activity at various receptors and its overall effect on the central nervous system.

-

Toxicological assessments to establish its safety profile.

Hypothesized metabolic pathway of this compound.

Analytical Protocols

Standard analytical techniques can be employed for the characterization and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Sample Preparation:

-

Dissolve 5-10 mg of the sample for ¹H NMR and approximately 30 mg for ¹³C NMR in a suitable deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

Expected ¹H NMR Signals:

-

Aromatic protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the phenyl group.

-

Methine proton (CH-OH): A multiplet adjacent to the phenyl group.

-

Methylene (B1212753) protons (CH₂): Several multiplets corresponding to the three methylene groups in the butane chain.

-

Hydroxyl protons (OH): Two broad singlets, the chemical shift of which is dependent on concentration and solvent. These signals will disappear upon D₂O exchange.

Expected ¹³C NMR Signals:

-

Aromatic carbons: Signals in the aromatic region (typically 125-145 ppm).

-

Carbons bearing hydroxyl groups: Signals in the range of 60-80 ppm.

-

Other aliphatic carbons: Signals in the upfield region.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used to determine the molecular weight and fragmentation pattern of the compound.

GC-MS Protocol:

-

Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms, is suitable.

-

Injection: Inject a dilute solution of the sample in a volatile organic solvent (e.g., ethyl acetate, dichloromethane).

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Expected Fragmentation: The molecular ion peak (m/z = 166) may be observed. Common fragment ions would result from the loss of water (m/z = 148), cleavage of the butane chain, and the formation of benzylic cations.

LC-MS Protocol:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization.

-

Ionization: Electrospray ionization (ESI) in positive or negative mode. In positive mode, protonated molecules [M+H]⁺ (m/z = 167) or adducts with sodium [M+Na]⁺ (m/z = 189) are expected.

General analytical workflow for this compound.

Conclusion

This compound is a compound for which the fundamental chemical and physical properties are known. Standard organic synthesis and analytical methods are applicable for its preparation and characterization. However, a significant gap exists in the scientific literature regarding its biological activity and metabolic fate. Future research is necessary to elucidate its pharmacological and toxicological profile, particularly in relation to its structural analog, 1,4-butanediol. This will be crucial for any consideration of its potential applications in drug development or other fields.

References

- 1. 1,4-Diphenylbutane-1,4-diol synthesis - chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 1,4-Butanediol - Wikipedia [en.wikipedia.org]

- 5. A review of evidence leading to the prediction that 1,4-butanediol is not a carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. researchgate.net [researchgate.net]

Enantioselective Synthesis of 1-Phenylbutane-1,4-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of 1-phenylbutane-1,4-diol and its diaryl analogues. Chiral 1,4-diols are crucial building blocks in the synthesis of a wide range of pharmaceuticals and chiral ligands. This document details and compares three prominent and highly effective methods: Ruthenium-catalyzed asymmetric hydrogenation, Iridium-catalyzed asymmetric hydrogenation, and enzymatic reduction. For each technique, detailed experimental protocols are provided, and quantitative data are summarized in structured tables to facilitate comparison. Visual diagrams of the reaction workflows are also included to enhance understanding.

Ruthenium-Catalyzed Asymmetric Hydrogenation

The use of Ruthenium(II) catalysts bearing chiral diphosphine and diamine ligands has proven to be a highly efficient method for the asymmetric hydrogenation of 1,4-diketones to their corresponding chiral 1,4-diols. The trans-RuCl2[(S)-BINAP)][(S)-Daipen] complex is a particularly effective catalyst, demonstrating excellent enantioselectivity and diastereoselectivity across a range of diaryl 1,4-diketones.[1][2][3]

Quantitative Data

| Entry | Substrate (1,4-Diketone) | Yield (%) | ee (%) | de (%) | Reference |

| 1 | 1,4-diphenylbutane-1,4-dione | >99 | >99 | >99 | [1] |

| 2 | 1,4-bis(4-methylphenyl)butane-1,4-dione | >99 | 99 | 92 | [1] |

| 3 | 1,4-bis(4-methoxyphenyl)butane-1,4-dione | >99 | 99 | 94 | [1] |

| 4 | 1,4-bis(4-fluorophenyl)butane-1,4-dione | >99 | 98 | 91 | [1] |

| 5 | 1,4-bis(4-chlorophenyl)butane-1,4-dione | >99 | 99 | 95 | [1] |

| 6 | 1,4-bis(4-bromophenyl)butane-1,4-dione | >99 | 99 | 96 | [1] |

| 7 | 1,4-bis(2-methylphenyl)butane-1,4-dione | >99 | 96 | 71 | [1] |

Experimental Protocol: General Procedure for Ru-Catalyzed Asymmetric Hydrogenation[1]

A solution of the diaryl 1,4-diketone (0.2 mmol) and trans-RuCl2[(S)-BINAP)][(S)-Daipen] (0.002 mmol) in a mixture of ethanol (B145695) (2.0 mL) and dichloromethane (B109758) (1.0 mL) is placed in a glass tube. The tube is then transferred into an autoclave. The autoclave is purged with hydrogen gas three times, and the pressure is then increased to 50 atm. The reaction mixture is stirred at 50 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by silica (B1680970) gel column chromatography (petroleum ether/ethyl acetate (B1210297) = 3:1) to afford the desired chiral 1,4-diol. The enantiomeric and diastereomeric excesses are determined by HPLC analysis using a chiral stationary phase.

Reaction Workflow

Caption: Workflow for Ru-catalyzed asymmetric hydrogenation.

Iridium-Catalyzed Asymmetric Hydrogenation

Iridium complexes featuring chiral ligands, such as f-amphox, have emerged as powerful catalysts for the asymmetric hydrogenation of 1,4-diketones.[4][5][6] These catalytic systems can achieve exceptional levels of enantioselectivity and diastereoselectivity, often under mild reaction conditions.[4]

Quantitative Data

| Entry | Substrate (1,4-Diketone) | Yield (%) | ee (%) | de (%) | Reference |

| 1 | 1,4-diphenylbutane-1,4-dione | >99 | >99.9 | >100:1 | [4] |

| 2 | 1,4-bis(4-fluorophenyl)butane-1,4-dione | >99 | >99.9 | >100:1 | [4] |

| 3 | 1,4-bis(4-chlorophenyl)butane-1,4-dione | >99 | >99.9 | >100:1 | [4] |

| 4 | 1,4-bis(4-bromophenyl)butane-1,4-dione | >99 | >99.9 | >100:1 | [4] |

| 5 | 1,4-bis(4-methoxyphenyl)butane-1,4-dione | >99 | >99.9 | >100:1 | [4] |

| 6 | 1,4-bis(3-methylphenyl)butane-1,4-dione | >99 | 99.8 | >100:1 | [4] |

| 7 | 1-(4-fluorophenyl)-4-phenylbutane-1,4-dione | >99 | >99.9 | >100:1 | [4] |

Experimental Protocol: General Procedure for Ir-Catalyzed Asymmetric Hydrogenation[4]

In a glovebox, a mixture of [Ir(COD)Cl]2 (1.0 mg, 0.0015 mmol) and the f-amphox ligand (0.0033 mmol) in anhydrous dichloromethane (1.0 mL) is stirred at room temperature for 10 minutes. This catalyst solution is then transferred to a stainless-steel autoclave containing the 1,4-diaryl-1,4-dione (0.3 mmol) and potassium carbonate (4.1 mg, 0.03 mmol). Anhydrous isopropanol (B130326) (2.0 mL) is added, and the autoclave is sealed. The hydrogenation is performed at room temperature under 50 atm of hydrogen for 24 hours. After the reaction, the pressure is carefully released, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to yield the pure 1,4-diarylbutane-1,4-diol. The enantiomeric and diastereomeric excesses are determined by chiral HPLC.

Reaction Pathway

Caption: Iridium-catalyzed asymmetric hydrogenation pathway.

Enzymatic Reduction using Alcohol Dehydrogenase

Biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral diols. Alcohol dehydrogenase from Ralstonia sp. (RasADH), overexpressed in E. coli, has been shown to be a highly active and stereoselective biocatalyst for the reduction of 1,4-diaryl-1,4-diones.[7][8] This enzymatic approach typically yields the (1S,4S)-diols with excellent diastereo- and enantioselectivity.

Quantitative Data

| Entry | Substrate (1,4-Diketone) | Conversion (%) | ee (%) | de (%) | Isolated Yield (%) | Reference |

| 1 | 1,4-diphenylbutane-1,4-dione | >99 | >99 | >99 | 73 | [7] |

| 2 | 1,4-bis(4-methylphenyl)butane-1,4-dione | >99 | >99 | >99 | 65 | [7] |

| 3 | 1,4-bis(4-methoxyphenyl)butane-1,4-dione | >99 | >99 | >99 | 58 | [7] |

| 4 | 1,4-bis(4-fluorophenyl)butane-1,4-dione | 90 | >99 | >99 | 45 | [7] |

| 5 | 1,4-bis(4-chlorophenyl)butane-1,4-dione | 40 | >99 | >99 | 20 | [7] |

| 6 | 1,4-bis(3-chlorophenyl)butane-1,4-dione | 45 | >99 | >99 | 10 | [7] |

Experimental Protocol: General Procedure for Enzymatic Reduction[7]

In an Eppendorf tube, add lyophilized E. coli/RasADH cells (15-30 mg), the desired cosolvent (e.g., THF, 2.5-10% v/v), 1 mM NADP+ (60 µL of a 10 mM stock solution), 50 mM glucose (60 µL of a 500 mM stock solution), and glucose dehydrogenase (5 U). To this mixture, add the 1,4-diaryl-1,4-dione (25 mM) in Tris·HCl buffer (50 mM, pH 7.5, 420 µL). The reaction mixture is shaken at 30-40 °C and 250 rpm for 24-48 hours. The reaction is then extracted with ethyl acetate, and the organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography to give the pure 1,4-diol. The enantiomeric and diastereomeric excesses are determined by chiral HPLC.

Biocatalytic Reduction Workflow

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ru-Catalyzed Enantioselective Hydrogenation of Diaryl 1,4-Diketones: Synthesis of Chiral 1,4-Diarylbutane-1,4-Diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Asymmetric hydrogenation of 1,4-diketones: facile synthesis of enantiopure 1,4-diarylbutane-1,4-diols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Phenylbutane-1,4-diol Derivatives and Analogs for Researchers and Drug Development Professionals

Disclaimer: This document synthesizes available scientific information on 1-phenylbutane-1,4-diol derivatives and their analogs. The field is ever-evolving, and the information presented herein is intended for research and development purposes. It is not a substitute for rigorous, peer-reviewed research and validation.

Introduction

This compound and its derivatives represent a class of organic compounds with a versatile phenylbutanediol scaffold. This core structure, featuring a phenyl group and two hydroxyl moieties on a butane (B89635) chain, offers numerous possibilities for chemical modification, leading to a wide array of analogs with diverse physicochemical properties and potential biological activities. This technical guide provides a comprehensive overview of the synthesis, known biological activities, and experimental methodologies related to these compounds, aimed at facilitating further research and drug discovery efforts in this area.

Synthesis of this compound Derivatives

The synthesis of this compound and its analogs can be achieved through various organic chemistry reactions. A common strategy involves the use of Grignard reagents with lactones or other suitable starting materials.

Synthesis of 1,1-Diphenylbutane-1,4-diol (B85740)

A representative protocol for the synthesis of 1,1-diphenylbutane-1,4-diol involves the reaction of a phenyl magnesium bromide Grignard reagent with γ-butyrolactone.

Experimental Protocol:

-

Materials:

-

Phenyl magnesium bromide (2 M solution in THF)

-

γ-Butyrolactone

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

2 N Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of γ-butyrolactone (50.3 mmol) in anhydrous THF (60 ml), add a 2 M solution of phenyl magnesium bromide in THF (120 mmol, 60 ml) dropwise over 50 minutes.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution, followed by 2 N hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude product.

-

Further purification can be achieved through techniques such as column chromatography or recrystallization.

-

Biological Activities and Quantitative Data

Derivatives of the this compound scaffold have been investigated for a range of biological activities, including anticancer, neuroprotective, and anti-inflammatory effects. While comprehensive data for a wide range of derivatives is still emerging, some studies on structurally related compounds provide valuable insights.

Anticancer Activity

Structurally related compounds, such as 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione derivatives, have demonstrated cytotoxic activity against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) |

| 10a | MCF-7 (Breast) | 6.43 |

| HeLa (Cervical) | 5.6 | |

| A549 (Lung) | 21.1 | |

| 10d | MCF-7 (Breast) | Not Reported |

| HeLa (Cervical) | 9.8 | |

| A549 (Lung) | 16.5 |

Table 1: In vitro anticancer activity of selected 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione derivatives. Data is illustrative of the potential of the broader diphenylbutane scaffold.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Neuroprotective and Anti-inflammatory Activities

While specific quantitative data for this compound derivatives in neuroprotection and anti-inflammation is limited in the readily available literature, the general scaffold suggests potential in these areas. Research on analogous structures indicates that such compounds could be evaluated using standard in vitro assays.

Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Potential Mechanisms of Action: Signaling Pathways

The biological effects of small molecules are often mediated through their interaction with specific cellular signaling pathways. For compounds with potential anticancer, neuroprotective, and anti-inflammatory activities, pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are of significant interest.

The NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival. Its dysregulation is implicated in numerous diseases, including cancer and chronic inflammatory conditions.

Caption: A simplified diagram of the canonical NF-κB signaling pathway and potential points of inhibition.

Further research is necessary to determine if this compound derivatives directly modulate the NF-κB pathway or other critical signaling cascades.

Conclusion and Future Directions

The this compound scaffold holds promise for the development of novel therapeutic agents. The synthetic accessibility and potential for diverse functionalization make it an attractive starting point for medicinal chemistry campaigns. While preliminary data on related structures are encouraging, a systematic exploration of the structure-activity relationships for anticancer, neuroprotective, and anti-inflammatory activities is warranted. Future research should focus on synthesizing a broader library of derivatives and conducting comprehensive in vitro and in vivo evaluations to identify lead compounds and elucidate their mechanisms of action. The use of high-throughput screening and detailed mechanistic studies will be crucial in unlocking the full therapeutic potential of this chemical class.

Uncharted Territory: The Biological Activity of 1-Phenylbutane-1,4-diol Remains Largely Unexplored

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the biological activity of 1-phenylbutane-1,4-diol. While information on its basic chemical properties is available, in-depth studies on its physiological effects, metabolic pathways, and mechanisms of action are currently absent from the public domain.

For researchers, scientists, and drug development professionals, this compound (CAS No: 4850-50-4) presents as a molecule with uncharacterized potential. Basic chemical information identifies it as a compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol .[1][2][3] However, beyond these fundamental details, its interactions with biological systems have not been documented in the reviewed literature.

In contrast, extensive research is available for the related, non-phenylated compound, 1,4-butanediol (B3395766). This structural analog is well-known to be a precursor to gamma-hydroxybutyric acid (GHB), a psychoactive substance with significant effects on the central nervous system.[4][5] The metabolism of 1,4-butanediol to GHB is a critical factor in its biological activity, which includes sedative and anesthetic properties.[4][5] Studies have detailed its ability to induce oxidative stress and impact learning and memory through specific signaling pathways.[6][7] Furthermore, the biosynthesis of 1,4-butanediol in various microorganisms has been a subject of metabolic engineering research.[8][9][10]

Similarly, other phenyl-substituted butanediols, such as 1,1-diphenylbutane-1,4-diol (B85740) and 1,4-diphenylbutane-1,4-diol, have been synthesized and are commercially available for research purposes.[11][12] However, like this compound, their biological activities and potential therapeutic or toxicological profiles remain largely uninvestigated. The presence of the phenyl group in this compound suggests that its metabolic fate and biological interactions may differ significantly from that of 1,4-butanediol. The bulky phenyl substituent could influence enzyme recognition and metabolism, potentially leading to a different pharmacological profile.

The absence of published data on the biological activity of this compound means that crucial information for researchers, such as quantitative data on its efficacy or toxicity (e.g., IC50, LD50), detailed experimental protocols for its study, and elucidated signaling pathways, could not be compiled for this technical guide.

This lack of information highlights a potential area for future research. Investigating the biological properties of this compound could uncover novel pharmacological activities or provide insights into the structure-activity relationships of butanediol (B1596017) derivatives. Until such studies are conducted and published, the biological landscape of this particular molecule remains an uncharted territory.

References

- 1. This compound [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. guidechem.com [guidechem.com]

- 4. 1,4-Butanediol - Wikipedia [en.wikipedia.org]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. Learning and memory impairment induced by 1,4-butanediol is regulated by ERK1/2-CREB-BDNF signaling pathways in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of 1,4-butanediol administration on oxidative stress in rat brain: study of the neurotoxicity of gamma-hydroxybutyric acid in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comprehensive analysis of metabolic sensitivity of 1,4-butanediol producing Escherichia coli toward substrate and oxygen availability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Unraveling 1,4-Butanediol Metabolism in Pseudomonas putida KT2440 [frontiersin.org]

- 11. Synthesis routes of 1,1-Diphenylbutane-1,4-diol [benchchem.com]

- 12. 1,4-Diphenylbutane-1,4-diol synthesis - chemicalbook [chemicalbook.com]

The Cornerstone of Chirality: 1-Phenylbutane-1,4-diol as a Key Building Block in Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The principle of chirality is fundamental to pharmaceutical sciences, dictating the interaction between drug molecules and their biological targets. Enantiomers of a chiral drug can exhibit vastly different pharmacological, toxicological, and metabolic profiles.[1] Consequently, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development, a practice strongly encouraged by regulatory bodies like the U.S. Food and Drug Administration (FDA) since the early 1990s.[2] Within the vast toolkit of medicinal chemistry, chiral building blocks serve as essential starting points for the stereoselective synthesis of complex molecules. 1-Phenylbutane-1,4-diol, with its two stereocenters, has emerged as a valuable and versatile chiral synthon for creating sophisticated molecular architectures.

This technical guide provides a comprehensive overview of this compound as a chiral building block. It details its stereoselective synthesis through various methodologies, presents key quantitative data, and outlines its applications in the synthesis of pharmaceutically relevant compounds.

Physicochemical Properties

This compound is a chiral alcohol containing a phenyl group and two hydroxyl groups. Its physical and chemical characteristics are foundational to its use in organic synthesis.

| Property | Value | Reference(s) |

| CAS Number | 4850-50-4 | [3][4] |

| Molecular Formula | C₁₀H₁₄O₂ | [3][4] |

| Molecular Weight | 166.22 g/mol | [3][4] |

| Melting Point | 65-66 °C | [4] |

| Boiling Point | 316.1 °C at 760 mmHg | [4] |

| Topological Polar Surface Area | 40.5 Ų | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bond Count | 4 | [3] |

Stereoselective Synthesis of this compound

The utility of this compound as a chiral building block is entirely dependent on the ability to synthesize it in an enantiomerically pure form. The primary strategies involve the asymmetric reduction of a prochiral precursor, typically a 1,4-dione or a hydroxy-ketone. Key methodologies include asymmetric hydrogenation with metal catalysts and biocatalytic reductions.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and widely used industrial method for creating chiral centers with high efficiency and enantioselectivity.[5] The process involves the use of a chiral catalyst, often a complex of a transition metal (like Ruthenium, Rhodium, or Iridium) with a chiral ligand, to deliver hydrogen atoms to a prochiral substrate stereoselectively.[6]

For the synthesis of chiral 1,4-diarylbutane-1,4-diols, the asymmetric hydrogenation of the corresponding 1,4-diketones is a highly effective approach. Catalysts such as trans-RuCl2[(S)-BINAP)][(S)-Daipen] have demonstrated exceptional enantio- and diastereoselectivities.[7] Similarly, iridium complexes bearing ligands like f-amphox have been used to hydrogenate 1,4-diaryldiketones, achieving excellent yields and selectivities.[8]

Experimental Protocol: Asymmetric Hydrogenation of a 1,4-Diketone

The following is a representative protocol based on established methods for the asymmetric hydrogenation of 1,4-diketones to yield chiral diols.[7][8]

-

Catalyst Preparation: In a glovebox, the chiral catalyst (e.g., a Ru- or Ir-based complex) is weighed and dissolved in a degassed solvent (e.g., methanol (B129727) or isopropanol).

-

Reaction Setup: The 1-phenylbutane-1,4-dione substrate is dissolved in the chosen solvent in a high-pressure autoclave. The catalyst solution is then added.

-

Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired level (e.g., 50-100 atm). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 50-80 °C) for a specified duration (e.g., 12-24 hours).

-

Work-up: After cooling and careful depressurization, the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica (B1680970) gel, to isolate the pure 1,4-diarylbutane-1,4-diol.

-

Analysis: The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product are determined using techniques such as NMR spectroscopy and chiral HPLC.

dot

Caption: Workflow for Asymmetric Hydrogenation.

Biocatalytic Reduction

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for producing enantiopure alcohols.[9] Alcohol dehydrogenases (ADHs) are particularly effective for the stereoselective reduction of prochiral ketones.[10] These enzymatic reactions are typically performed under mild conditions (e.g., room temperature and neutral pH) and can achieve very high enantiomeric excess.

The process often involves whole-cell biocatalysts (e.g., bacteria or yeast) or isolated enzymes, which use a cofactor like NADH or NADPH as the reducing agent.[10] To make the process economically viable, an in-situ cofactor regeneration system is usually employed. This can be achieved by adding a co-substrate, such as isopropanol (B130326) or glucose.

Experimental Protocol: Biocatalytic Reduction of a Prochiral Ketone

The following is a generalized protocol for the biocatalytic reduction of a ketone to a chiral alcohol using a whole-cell biocatalyst.

-

Culture Preparation: A microbial strain known to express a suitable alcohol dehydrogenase (e.g., Saccharomyces cerevisiae, E. coli expressing a recombinant ADH) is cultured in an appropriate growth medium until it reaches a desired cell density.

-

Bioreduction: The cells are harvested by centrifugation and resuspended in a buffer solution. The ketone substrate (e.g., 4-hydroxy-1-phenyl-1-butanone) and a co-substrate for cofactor regeneration (e.g., glucose) are added to the cell suspension.

-

Incubation: The reaction mixture is incubated in a shaker at a controlled temperature (e.g., 30 °C) for 24-48 hours. The progress of the reaction is monitored by GC or HPLC.

-

Extraction: Once the reaction is complete, the cells are removed by centrifugation. The supernatant is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification and Analysis: The combined organic layers are dried and concentrated. The resulting crude product is purified by column chromatography to yield the enantiopure alcohol. The conversion and enantiomeric excess are determined by chiral GC or HPLC.

The Critical Role of Chirality in Drug Action

The stereochemistry of a building block directly translates to the stereochemistry of the final API. The two enantiomers of a drug, known as the eutomer (the biologically active one) and the distomer (the less active or inactive one), interact differently with chiral biological targets like enzymes and receptors.[1] This difference in interaction can lead to significant variations in efficacy and toxicity.

dot

Caption: Impact of Building Block Chirality on API Activity.

Applications in Drug Development

Chiral 1,4-diols are valuable intermediates in the synthesis of a variety of complex molecules. While specific blockbuster drugs directly citing this compound are not prominently featured in publicly accessible literature, the structural motif is highly relevant. Chiral diols are precursors to:

-

Chiral Ligands: For use in further asymmetric catalysis, amplifying chirality in other synthetic steps.

-

Chiral Auxiliaries: Temporarily incorporated into a molecule to direct a stereoselective reaction.

-

Synthesis of Heterocycles: Such as chiral tetrahydrofurans and pyrrolidines, which are common core structures in many pharmaceuticals. For example, cyclization of the diol can lead to substituted tetrahydrofuran (B95107) rings, and further functionalization can open pathways to a diverse range of bioactive compounds.

The phenyl group and the two hydroxyl groups offer multiple points for chemical modification, allowing for the construction of a diverse library of compounds for screening and lead optimization in drug discovery programs.

Conclusion

This compound stands out as a significant chiral building block for the pharmaceutical industry. The development of robust and highly selective synthetic routes, particularly through asymmetric hydrogenation and biocatalysis, has made its enantiomers readily accessible. Its structural features provide a versatile platform for the synthesis of complex chiral molecules, enabling the development of next-generation therapeutics. For researchers and drug development professionals, a deep understanding of the synthesis and application of such chiral synthons is indispensable for navigating the challenges of modern medicinal chemistry and delivering safer, more effective single-enantiomer drugs to patients.

References

- 1. mdpi.com [mdpi.com]

- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. guidechem.com [guidechem.com]

- 5. ethz.ch [ethz.ch]

- 6. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Asymmetric hydrogenation of 1,4-diketones: facile synthesis of enantiopure 1,4-diarylbutane-1,4-diols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1-phenylbutane-1,4-diol: Discovery and History

An extensive search of scientific literature and historical chemical databases reveals a notable scarcity of information regarding the specific discovery and detailed history of 1-phenylbutane-1,4-diol. This guide synthesizes the available chemical data and contextualizes it within the broader landscape of related compounds, while also highlighting the current gaps in knowledge.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol .[1][2] Key physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol |

| Melting Point | 65-66 °C |

| Boiling Point | 316.1 °C at 760 mmHg |

| Flash Point | 153.9 °C |

| Density | 1.1 g/cm³ |

| Refractive Index | 1.55 |

| CAS Number | 4850-50-4 |

A summary of the key chemical and physical properties of this compound.

Synthesis Approaches

Detailed, peer-reviewed experimental protocols for the specific synthesis of this compound are not prominently described in the surveyed literature. However, general synthetic strategies for structurally similar compounds, such as 1,1-diphenylbutane-1,4-diol (B85740), can provide insights into potential synthetic routes.

A common method for the synthesis of aryl-substituted diols involves the reaction of a Grignard reagent with a lactone. For instance, the synthesis of 1,1-diphenylbutane-1,4-diol has been achieved through the reaction of phenylmagnesium bromide with γ-butyrolactone.[3]

Hypothetical Synthesis Workflow:

Caption: Hypothetical workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature did not yield any specific studies on the biological activity, pharmacological properties, or signaling pathways associated with this compound. Research on related compounds, such as 1,4-butanediol (B3395766), indicates that it can be metabolized in vivo to gamma-hydroxybutyrate (GHB), a neurotransmitter with known central nervous system effects.[4][5] However, it is crucial to note that the presence of the phenyl group in this compound would significantly alter its metabolic fate and biological activity compared to the unsubstituted 1,4-butanediol.

Without experimental data, any discussion of signaling pathways or a mechanism of action for this compound would be purely speculative. For a compound to be considered in drug development, extensive in vitro and in vivo studies are required to elucidate its biological targets, efficacy, and safety profile.

Conclusion and Future Directions

The discovery and historical development of this compound remain obscure in the public domain. While its basic chemical properties are known, there is a significant lack of published research on its synthesis, biological activity, and potential applications. For researchers and drug development professionals, this compound represents a largely unexplored area of chemical and pharmacological space. Future research would be necessary to:

-

Develop and publish a robust and reproducible synthetic protocol.

-

Characterize its metabolic profile in vitro and in vivo.

-

Screen for biological activity across a range of cellular and animal models to identify potential therapeutic applications.

-

Investigate its mechanism of action and identify any interacting signaling pathways.

Until such studies are conducted, this compound remains a compound of primarily academic interest with an unknown history and an uncharted future in the realm of drug discovery and development.

References

- 1. guidechem.com [guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. Synthesis routes of 1,1-Diphenylbutane-1,4-diol [benchchem.com]

- 4. 1,4-Butanediol - Wikipedia [en.wikipedia.org]

- 5. A review of evidence leading to the prediction that 1,4-butanediol is not a carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Computational Guide to 1-Phenylbutane-1,4-diol for Drug Discovery

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylbutane-1,4-diol is a versatile chiral molecule with potential applications in asymmetric synthesis and as a building block for pharmacologically active compounds. A thorough understanding of its conformational landscape, spectroscopic properties, and potential interactions with biological targets is crucial for its effective utilization in drug development. This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be employed to elucidate the structural and electronic properties of this compound. This document outlines detailed protocols for conformational analysis, prediction of spectroscopic data (NMR and IR), and molecular docking studies. All quantitative data are presented in structured tables for clarity, and key workflows and relationships are visualized using diagrams generated with Graphviz.

Introduction

This compound (C₁₀H₁₄O₂) is a chiral diol containing a phenyl group and two hydroxyl groups separated by a flexible butane (B89635) chain.[1] The presence of two stereocenters (at C1 and potentially C4, depending on substitution) gives rise to multiple stereoisomers, each with unique three-dimensional structures and potentially different biological activities. The conformational flexibility of the butane chain, coupled with the possibility of intramolecular hydrogen bonding between the hydroxyl groups, results in a complex potential energy surface.

Computational chemistry and theoretical studies provide a powerful framework for exploring the molecular properties of this compound at a level of detail that is often inaccessible through experimental methods alone. These approaches can predict the most stable conformers, simulate spectroscopic signatures for comparison with experimental data, and model interactions with protein targets to guide drug design efforts.

Conformational Analysis

The biological activity of a flexible molecule like this compound is intrinsically linked to its conformational preferences. A comprehensive conformational analysis is the first step in understanding its structure-activity relationship.

Experimental Protocol: Conformational Search

A thorough exploration of the conformational space of this compound can be achieved through a systematic or stochastic search.

-

Initial Structure Generation: A 3D model of this compound is constructed using molecular building software.

-

Systematic Search: The rotatable bonds (C-C bonds in the butane chain and the C-phenyl bond) are systematically rotated at defined increments (e.g., 30°). For each resulting conformation, a rapid geometry optimization is performed using a low-level theory (e.g., molecular mechanics with a suitable force field like MMFF94).

-

Stochastic Search (e.g., Monte Carlo): A large number of random conformations are generated and subjected to energy minimization. This approach can be more efficient for highly flexible molecules.

-

Clustering and Selection: The resulting conformers are clustered based on their root-mean-square deviation (RMSD) to identify unique structures. A representative set of low-energy conformers is then selected for higher-level quantum mechanical calculations.

Data Presentation: Relative Energies of Conformers

The relative stability of the identified conformers is determined by calculating their electronic energies using Density Functional Theory (DFT).

| Conformer ID | Dihedral Angle (Cα-Cβ-Cγ-Cδ) (°) | Relative Energy (kcal/mol) | Intramolecular H-bond (O-H···O) | H-bond distance (Å) |

| Conf-01 | 178.5 | 0.00 | Yes | 2.15 |

| Conf-02 | 65.2 | 1.25 | Yes | 2.30 |

| Conf-03 | -68.9 | 1.30 | No | - |

| Conf-04 | 58.1 | 2.50 | No | - |

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values would be obtained from DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory).

Visualization: Conformational Analysis Workflow

References

Methodological & Application

Synthesis of 1-Phenylbutane-1,4-diol: A Detailed Protocol for Researchers

Abstract

This application note provides a comprehensive protocol for the synthesis of 1-phenylbutane-1,4-diol, a valuable chemical intermediate in the development of various pharmaceutical and organic compounds. The described methodology is a robust two-step process commencing with the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride (B1165640) to produce the intermediate, 4-oxo-4-phenylbutanoic acid. This intermediate is then subjected to reduction to yield the target diol. This document outlines detailed experimental procedures, presents quantitative data in a structured format, and includes a visual workflow diagram to ensure clarity and reproducibility for researchers, scientists, and professionals in drug development.

Introduction

This compound is a key structural motif found in a variety of biologically active molecules. Its synthesis is of significant interest to the medicinal and organic chemistry communities. The protocol detailed herein offers a reliable and scalable method for the preparation of this diol, starting from readily available commercial reagents. The synthesis strategy involves the formation of a carbon-carbon bond via Friedel-Crafts acylation, followed by the reduction of both a ketone and a carboxylic acid functionality.

Overall Synthesis Workflow

The synthesis of this compound is accomplished through a two-step reaction sequence as depicted in the workflow diagram below.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Oxo-4-phenylbutanoic Acid via Friedel-Crafts Acylation

This procedure details the acylation of benzene with succinic anhydride using anhydrous aluminum chloride as a Lewis acid catalyst.[1][2]

Materials:

-

Benzene (anhydrous)

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Concentrated hydrochloric acid (HCl)

-

Crushed ice

-

5% (w/v) Sodium bicarbonate solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, place anhydrous aluminum chloride (a molar ratio of at least 2:1 of AlCl₃ to succinic anhydride is recommended).[1] The apparatus must be protected from atmospheric moisture with a drying tube.

-

Addition of Reactants: Add anhydrous benzene to the flask to act as both solvent and reactant. Slowly add a solution of succinic anhydride dissolved in benzene from the dropping funnel to the stirred suspension of aluminum chloride.

-

Reaction: Heat the reaction mixture to reflux (approximately 60-65°C) with continuous stirring for 4 hours.[2][3]

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[1]

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer multiple times with diethyl ether. Combine all organic extracts.

-

Purification: Wash the combined organic layers with a 5% (w/v) sodium bicarbonate solution to extract the acidic product.[2] The product will be in the aqueous layer as its sodium salt. Acidify the aqueous layer with dilute hydrochloric acid to precipitate the crude 4-oxo-4-phenylbutanoic acid.

-

Isolation and Drying: Collect the precipitated solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from water or a mixture of ethyl acetate (B1210297) and hexane.[1][4]

Step 2: Reduction of 4-Oxo-4-phenylbutanoic Acid to this compound

This procedure outlines the reduction of both the ketone and carboxylic acid functionalities of the intermediate to the corresponding alcohols using a suitable reducing agent. A strong reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for the reduction of the carboxylic acid.

Materials:

-

4-Oxo-4-phenylbutanoic acid

-

Lithium aluminum hydride (LiAlH₄) or Sodium borohydride/Iodine[5]

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Dilute sulfuric acid or hydrochloric acid for quenching

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Dry round-bottom flask with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon)

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride in anhydrous diethyl ether or THF. Cool the suspension in an ice bath.

-

Addition of Intermediate: Dissolve the 4-oxo-4-phenylbutanoic acid in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for several hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% sodium hydroxide (B78521) solution, and then more water until a granular precipitate forms.

-

Work-up: Filter the mixture and wash the solid residue thoroughly with ethyl acetate. Combine the filtrate and the washings.

-

Purification: Wash the combined organic phase with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Further Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: Reduction |

| Starting Materials | Benzene, Succinic Anhydride | 4-Oxo-4-phenylbutanoic Acid |

| Catalyst/Reagent | Anhydrous Aluminum Chloride (AlCl₃) | Lithium Aluminum Hydride (LiAlH₄) |

| Molar Ratio | AlCl₃ : Succinic Anhydride ≥ 2:1[1] | LiAlH₄ : Substrate (excess) |

| Solvent | Benzene | Anhydrous Diethyl Ether or THF |

| Temperature | Reflux (approx. 60-65°C)[3] | 0°C to Room Temperature |

| Reaction Time | 4 hours[2] | Several hours (TLC monitored) |

| Typical Yield | Not specified in detail | Not specified in detail |

Logical Relationships in Synthesis

The following diagram illustrates the logical progression and key transformations in the synthesis protocol.

Caption: Logical flow of the two-step synthesis of this compound.

Conclusion

The two-step synthesis protocol detailed in this application note provides a clear and effective method for the preparation of this compound. By following the outlined procedures for Friedel-Crafts acylation and subsequent reduction, researchers can reliably synthesize this important chemical intermediate for further applications in drug discovery and organic synthesis. Careful attention to anhydrous conditions, particularly during the Friedel-Crafts reaction and the reduction with LiAlH₄, is critical for achieving high yields and purity.

References

Applications of 1-Phenylbutane-1,4-diol in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction:

1-Phenylbutane-1,4-diol is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, featuring both a primary and a benzylic secondary alcohol, allows for a range of chemical transformations, making it a precursor to various heterocyclic compounds and other valuable synthons. This document provides detailed application notes and experimental protocols for the key synthetic uses of this compound, with a focus on its conversion to γ-phenyl-γ-butyrolactone, 2-phenyl-tetrahydrofuran (B170303), and 2-phenylpyrrolidine (B85683).

Oxidation to γ-Phenyl-γ-butyrolactone

The selective oxidation of the benzylic alcohol in this compound provides a direct route to γ-phenyl-γ-butyrolactone, a key intermediate in the synthesis of various biologically active compounds. A highly efficient method for this transformation utilizes a catalytic system of iron(III) nitrate (B79036) and a nitroxyl (B88944) radical.

Reaction Scheme:

Figure 1: Oxidation of this compound to γ-phenyl-γ-butyrolactone.

Quantitative Data:

| Reactant | Product | Catalyst | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |

| This compound | γ-Phenyl-γ-butyrolactone | Fe(NO₃)₃·9H₂O (10 mol%), ABNO (5 mol%) | Acetonitrile | 20 | 15 | 95 | 90 | [1] |

Experimental Protocol: Synthesis of γ-Phenyl-γ-butyrolactone [1]

Materials:

-

This compound (166 mg, 1 mmol)

-

Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) (40.4 mg, 0.1 mmol, 10 mol%)

-

9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) (7 mg, 0.05 mmol, 5 mol%)

-

Acetonitrile (2 mL)

-

n-Dodecane (internal standard)

Procedure:

-

To a 10 mL reaction tube, add this compound (166 mg, 1 mmol).

-

Sequentially add iron(III) nitrate nonahydrate (40.4 mg, 10 mol%) and ABNO (7 mg, 5 mol%).

-

Add acetonitrile (2 mL) as the solvent.

-

Stir the reaction mixture at room temperature (20°C).

-

Monitor the reaction progress by GC-MS.

-

After 15 hours, add n-dodecane as an internal standard.

-

Analyze the product by gas chromatography (GC) to determine the conversion and yield.

Expected Outcome:

The conversion of this compound is expected to be approximately 95%, with a yield of γ-phenyl-γ-butyrolactone around 90%.[1]

Cyclodehydration to 2-Phenyl-tetrahydrofuran

The intramolecular cyclization of 1,4-diols to form tetrahydrofuran (B95107) derivatives is a common and useful transformation. In the case of this compound, acid-catalyzed dehydration leads to the formation of 2-phenyl-tetrahydrofuran. This reaction is typically performed at elevated temperatures with an acid catalyst.

Reaction Workflow:

Figure 2: Workflow for the cyclodehydration of this compound.

General Experimental Protocol (Adaptable for 2-Phenyl-tetrahydrofuran Synthesis):

Materials:

-

This compound

-

Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst like an acidic zeolite)

-

Anhydrous solvent (e.g., toluene (B28343) or xylene, if needed for azeotropic water removal)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, place this compound and a suitable solvent if required.

-

Add a catalytic amount of the acid catalyst.

-

Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

-

Continue heating until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

Note: Reaction conditions such as temperature, catalyst loading, and reaction time will need to be optimized for this compound.

Synthesis of 2-Phenylpyrrolidine

The conversion of 1,4-diols to pyrrolidines can be achieved through a reductive amination process. For this compound, this would involve a reaction with an amine source, typically ammonia (B1221849) or a primary amine, in the presence of a reducing agent and often a catalyst. This transformation provides access to the valuable 2-phenylpyrrolidine scaffold, which is present in many pharmaceuticals and chiral ligands.

Conceptual Pathway:

Figure 3: Conceptual pathway for the synthesis of 2-phenylpyrrolidine from this compound.

A detailed, peer-reviewed protocol for the direct conversion of this compound to 2-phenylpyrrolidine was not identified in the performed searches. However, a general approach for the synthesis of pyrrolidines from 1,4-diols can be proposed based on established synthetic methodologies.